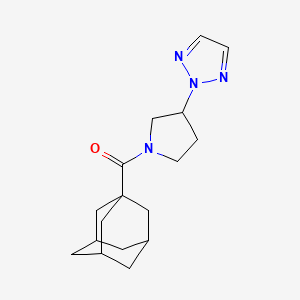
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone is a useful research compound. Its molecular formula is C17H24N4O and its molecular weight is 300.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone is a novel adamantane derivative that has garnered interest for its potential biological activity. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure combining a triazole ring with a pyrrolidine moiety linked to an adamantane core. The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition and amide bond formation. The specific synthetic route can influence the biological properties of the resultant compound.
Cannabinoid Receptor Activity
Studies have indicated that compounds structurally related to adamantane derivatives can exhibit significant activity at cannabinoid receptors. For instance, research on similar adamantane derivatives showed them acting as full agonists at CB1 and CB2 receptors with varying potencies. The compound may exhibit similar profiles due to its structural motifs .
Table 1: Cannabinoid Receptor Activity of Adamantane Derivatives
| Compound Name | CB1 EC50 (nM) | CB2 EC50 (nM) | Activity Type |
|---|---|---|---|
| SDB-001 | 16 - 43 | 29 - 216 | Full Agonist |
| AB-001 | Not significant | Not significant | Low Activity |
| AB-002 | Not significant | Not significant | Low Activity |
Biological Effects in Animal Models
In vivo studies have demonstrated that certain adamantane derivatives can induce hypothermia and bradycardia in rodent models. For instance, SDB-001 was shown to produce hypothermic effects comparable to Δ(9)-THC but with a longer duration of action . This suggests that the pharmacokinetic profile of such compounds may differ from traditional cannabinoids.
Case Study: SDB-001
A detailed examination of SDB-001 revealed it induces significant physiological changes in rats. The study found that:
- Hypothermia Duration : Lasted between 7 to 11 hours post-administration.
- Heart Rate Reduction : Similar effects were noted across various doses.
These findings suggest potential therapeutic applications and highlight the need for further research into the mechanisms behind these effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. The presence of specific functional groups significantly influences their interaction with biological targets. For example, modifications on the triazole or pyrrolidine components can enhance or reduce receptor affinity and efficacy.
Table 2: Summary of Structural Modifications and Their Effects
| Modification Type | Effect on Activity |
|---|---|
| Triazole Substituents | Increased receptor affinity |
| Pyrrolidine Variants | Altered pharmacokinetics |
| Adamantane Core Variants | Changes in potency |
Eigenschaften
IUPAC Name |
1-adamantyl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c22-16(20-4-1-15(11-20)21-18-2-3-19-21)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-3,12-15H,1,4-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWRHYCGJFVJSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














